molecular formula C15H31ClN2O4 B108819 (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 7750-45-0

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No.: B108819
CAS No.: 7750-45-0
M. Wt: 338.87 g/mol
InChI Key: DZPNNJVSGWQNCP-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a chemical compound that is often used in organic synthesis and pharmaceutical research. It is a derivative of lysine, an essential amino acid, and is commonly used as a building block in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The process generally includes the following steps:

    Protection of the amino group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected lysine.

    Esterification: The carboxyl group of the Boc-protected lysine is then esterified using an alcohol, such as methanol or ethanol, in the presence of a catalyst like sulfuric acid.

    Formation of the hydrochloride salt: The resulting ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the free amino acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.

    Substitution: Common reagents include carbodiimides (e.g., EDC, DCC) for peptide bond formation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

    Hydrolysis: Free lysine or its derivatives.

    Substitution: Peptides or amides.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride depends on its specific application. In peptide synthesis, it acts as a protected amino acid, allowing for selective reactions at other functional groups. The Boc group protects the amino group from unwanted reactions, and the ester group can be selectively hydrolyzed to introduce the amino acid into a peptide chain.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
  • Nα-Acetyl-L-lysine methyl ester hydrochloride
  • N-tert-Butoxycarbonyl-L-lysine methyl ester hydrochloride

Uniqueness

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to its specific tert-butyl and Boc protecting groups, which provide stability and selectivity in synthetic reactions. These features make it particularly useful in the synthesis of complex peptides and other organic molecules.

Properties

CAS No.

7750-45-0

Molecular Formula

C15H31ClN2O4

Molecular Weight

338.87 g/mol

IUPAC Name

tert-butyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride

InChI

InChI=1S/C15H30N2O4.ClH/c1-14(2,3)20-12(18)11(9-7-8-10-16)17-13(19)21-15(4,5)6;/h11H,7-10,16H2,1-6H3,(H,17,19);1H

InChI Key

DZPNNJVSGWQNCP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-]

SMILES

CC(C)(C)OC(=O)C(CCCC[NH3+])NC(=O)OC(C)(C)C.[Cl-]

Canonical SMILES

CC(C)(C)OC(=O)C(CCCCN)NC(=O)OC(C)(C)C.Cl

Synonyms

N2-[(1,1-Dimethylethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester Hydrochloride;  N-Boc-lysine t-Butyl Ester Hydrochloride;  Nα-(t-Butoxycarbonyl)lysine t-Butyl Ester Hydrochloride; 

Origin of Product

United States

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